Borazine

Overview

Description

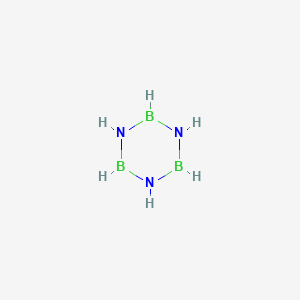

Borazine (B₃N₃H₆), often termed "inorganic benzene," is a six-membered ring compound with alternating boron (B) and nitrogen (N) atoms. First synthesized by Stock and Pohland in 1926 via thermal decomposition of diborane-ammonia adducts , its structure is isoelectronic to benzene (C₆H₆) but exhibits distinct electronic and chemical properties due to the polar B–N bonds. This compound’s resonance energy (~42 kcal/mol) suggests aromaticity, though weaker than benzene’s (~36 kcal/mol stronger) . It serves as a precursor for hexagonal boron nitride (hBN) ceramics and 2D materials , but its reactivity—particularly susceptibility to hydrolysis—limits applications compared to benzene derivatives.

Preparation Methods

Borazine can be synthesized through several methods:

-

Stock and Pohland Method: : This method involves the reaction of diborane (B₂H₆) with ammonia (NH₃) in a 1:2 molar ratio at temperatures between 250°C and 300°C. The reaction yields this compound and hydrogen gas . [ 3B₂H₆ + 6NH₃ \rightarrow 2B₃H₆N₃ + 12H₂ ]

-

Sodium Borohydride and Ammonium Sulfate Method: : This method involves the reaction of sodium borohydride (NaBH₄) with ammonium sulfate ((NH₄)₂SO₄) to produce this compound, sodium sulfate (Na₂SO₄), and hydrogen gas . [ 6NaBH₄ + 3(NH₄)₂SO₄ \rightarrow 2B₃H₆N₃ + 3Na₂SO₄ + 18H₂ ]

-

Boron Trichloride and Ammonium Chloride Method: : In this two-step process, boron trichloride (BCl₃) reacts with ammonium chloride (NH₄Cl) to form trichlorothis compound, which is then reduced using sodium borohydride to yield this compound . [ 3BCl₃ + 3NH₄Cl \rightarrow Cl₃B₃H₃N₃ + 9HCl ] [ 2Cl₃B₃H₃N₃ + 6NaBH₄ \rightarrow 2B₃H₆N₃ + 3B₂H₆ + 6NaCl ]

Chemical Reactions Analysis

Hydrolysis

Borazine undergoes hydrolysis more readily than benzene due to the polarity of B–N bonds. The reaction produces boric acid, ammonia, and hydrogen gas :

Key Data :

Addition Reactions

This compound readily undergoes addition reactions at boron and nitrogen centers.

With Hydrogen Halides

Reacts with HCl or HBr at room temperature without catalysts :

-

The product (B-trichloro-N-trichlorothis compound ) retains the ring structure but loses aromaticity .

With Halogens

This compound reacts with bromine at 0°C :

Polymerization

Heating this compound above 70°C leads to dehydrogenation and formation of polyborazylene :

Properties of Polyborazylene :

Reactivity with Electrophiles and Nucleophiles

The B–N bond’s polarity allows dual reactivity:

Example : Reduction of B-trichlorothis compound with LiBH₄ yields this compound :

Thermal Decomposition and Pyrolysis

Pyrolysis above 340°C produces boron-nitrogen analogs of hydrocarbons :

Coordination Chemistry

This compound forms adducts with Lewis bases like methanol and aniline :

-

Methanol adduct : Decomposes to B-trimethoxythis compound upon heating.

-

Aniline reaction : Exothermic formation of triaminoborane derivatives.

Theoretical Insights

DFT studies reveal:

Scientific Research Applications

Materials Science

1.1 Precursor for Boron Nitride

Borazine is primarily used as a precursor for the synthesis of hexagonal boron nitride (h-BN) films through chemical vapor deposition (CVD). The resulting h-BN exhibits:

- Wide Band Gap : Approximately 5.955 eV, making it suitable for electronic applications.

- Thermal and Chemical Stability : High resistance to thermal shock and chemical degradation.

- Electrical Properties : High electrical resistivity and thermal conductivity.

These properties render h-BN films ideal for applications in semiconductors, optoelectronics, and high-temperature ceramic coatings .

1.2 Polymer-Derived Boron Nitride

This compound derivatives are also utilized in the production of polymer-derived boron nitride (BN) materials. These materials are synthesized through the thermal conversion of this compound-based preceramic polymers, such as polyborazylene. The resulting BN exhibits excellent mechanical properties and thermal stability, making it suitable for high-performance applications in aerospace and defense .

Catalysis

This compound has been investigated for its catalytic properties in various chemical reactions. Its ability to stabilize reactive intermediates makes it a potential candidate for:

- Hydrogenation Reactions : this compound can facilitate hydrogenation processes due to its unique electronic structure.

- Cationic Polymerization : The presence of nitrogen atoms in this compound can enhance the reactivity of cationic polymerization systems, leading to the production of novel polymer architectures .

Gas Storage and Separation

Recent studies have highlighted the potential of this compound-based materials for gas storage and separation applications. The unique structural characteristics of borazines allow them to form porous frameworks that can selectively adsorb gases such as hydrogen or carbon dioxide. This capability is particularly relevant for:

- Hydrogen Storage : this compound-derived materials can store hydrogen efficiently, which is critical for fuel cell technologies.

- Carbon Capture : The ability to selectively capture carbon dioxide from industrial emissions presents an opportunity for mitigating climate change impacts .

Electronics and Optoelectronics

The electronic properties of this compound derivatives have garnered attention in the field of organic electronics. Key applications include:

- Organic Light-Emitting Diodes (OLEDs) : Boron-nitrogen doped materials derived from this compound have been shown to function effectively as emitters in OLEDs due to their favorable photophysical properties .

- Field-Effect Transistors (FETs) : The high mobility and stability of h-BN make it an excellent dielectric material in FETs, enhancing device performance .

Case Study 1: this compound as a Precursor for h-BN Films

A study conducted by Jang et al. demonstrated that h-BN films produced from this compound exhibited superior dielectric properties compared to traditional materials. The dielectric constant was found to be consistent across varying thicknesses, indicating the reliability of h-BN films in electronic applications .

Case Study 2: Gas Storage Applications

Research by Marchionni et al. explored the use of this compound-derived materials for hydrogen storage. The study revealed that these materials could achieve high volumetric capacities, making them promising candidates for future energy storage solutions .

Mechanism of Action

The mechanism of action of borazine involves its interaction with other molecules through its boron and nitrogen atoms. Boron acts as a Lewis acid, while nitrogen acts as a Lewis base. This dual behavior allows this compound to participate in various chemical reactions, including coordination with metal ions and formation of complexes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Borazine vs. Benzene

Key Differences :

- Bonding : B–N bonds in this compound show ionic character (η index = 0.7 vs. 1.3 for C–C in benzene) due to electronegativity differences (B: 2.04, N: 3.04) .

- Stability : Benzene’s delocalized π-system provides superior thermal and chemical stability. This compound’s polar bonds make it reactive, e.g., rapid hydrolysis to boric acid and ammonia .

- Crystal Packing : this compound’s tilted molecular stacks (B···B/N···N interactions) result in lower melting points .

This compound vs. Carthis compound

Carthis compound (C₃B₃N₃H₆) combines carbon, boron, and nitrogen in a six-membered ring.

Key Insight : Carthis compound’s C–N bonds exhibit stronger covalency than B–N in this compound, reducing ionicity. However, B–C bonds in carthis compound remain less covalent than C–C in benzene .

This compound vs. 1,2-Dihydro-1,2-Azaborine

1,2-Azaborine (C₄BNH₆) is a hybrid organic/inorganic benzene analog with one B–N pair replacing a C–C unit.

Key Insight: 1,2-Azaborine bridges organic and inorganic chemistry, offering tunable reactivity for materials science .

This compound vs. Metal Amidoboranes

Metal amidoboranes (e.g., LiNH₂BH₃) are hydrogen storage materials suppressing this compound formation during ammonia borane decomposition .

| Property | LiNH₂BH₃ | This compound |

|---|---|---|

| Hydrogen Release | 11 wt% H₂ (kinetically favorable) | Byproduct in NH₃BH₃ decomposition |

| Stability | Suppresses this compound formation | Forms toxic this compound at >70°C |

Biological Activity

Borazine, often referred to as "inorganic benzene," is a compound with the formula . Its unique structure, which features alternating boron and nitrogen atoms in a cyclic arrangement, endows it with distinct chemical properties that have implications for various biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse scientific sources.

Structure and Properties

This compound's structure is analogous to benzene, with notable differences in reactivity due to the presence of boron and nitrogen. The electronic properties of this compound are influenced by the electronegativity of its constituent atoms, which affects its interactions with biological systems.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities. These include:

- Antimicrobial Activity : this compound has been studied for its potential as an antimicrobial agent. Its derivatives have shown efficacy against various bacterial strains.

- Antineoplastic Properties : Compounds related to this compound have been evaluated for their cancer-fighting capabilities, particularly through mechanisms involving inhibition of DNA synthesis.

- Hypolipidemic Effects : Some studies suggest that boron-containing compounds may influence lipid metabolism, potentially lowering cholesterol levels.

Case Studies and Research Findings

-

Antimicrobial Studies : A recent study evaluated the antimicrobial properties of this compound derivatives against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing significant antibacterial activity.

Compound MIC (μM) Target Bacteria This compound Derivative A 4 MSSA This compound Derivative B 125 E. coli This compound Derivative C 32 P. aeruginosa - Antineoplastic Activity : In vitro studies have demonstrated that boron-containing compounds can inhibit DNA synthesis in cancer cell lines. This inhibition is primarily attributed to the compounds' ability to interfere with key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase.

- Hypolipidemic Effects : Research has shown that certain amine-boranes derived from boron compounds can effectively reduce low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol in animal models. This effect is believed to be mediated through enhanced lipid excretion and inhibition of lipid synthesis enzymes.

The biological activity of this compound is largely attributed to its ability to interact with cellular components and enzymes:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit enzymes critical for DNA replication and lipid metabolism.

- Cell Membrane Interaction : The amphiphilic nature of some this compound derivatives allows them to integrate into cell membranes, affecting membrane integrity and function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for borazine production, and how do reaction conditions influence yield?

this compound is synthesized via two primary methods:

- Diborane-ammonia reaction : Heating B₂H₆ and NH₃ (1:2 molar ratio) at -120°C produces an ionic intermediate, which upon further heating yields this compound (B₃N₃H₆) and H₂ .

- BCl₃-NH₄Cl reduction : BCl₃ reacts with NH₄Cl to form trichlorothis compound, which is reduced using NaBH₄ to this compound . Yield optimization requires precise stoichiometry, controlled heating rates, and inert atmospheres to prevent side reactions (e.g., decomposition to BN polymers) .

Q. How does this compound’s electronic structure differ from benzene despite structural similarities?

this compound (B₃N₃H₆) is isoelectronic with benzene (C₆H₆), with alternating B-N bonds instead of C-C. However, B-N bonds exhibit polar character due to electronegativity differences (B: 2.04, N: 3.04), leading to reduced π-electron delocalization. Computational studies (NBO analysis) show charge separation (B: +0.42, N: -0.42) and weaker aromaticity compared to benzene . Experimental evidence includes this compound’s higher reactivity with HCl (forms B₃N₃H₉Cl₃) versus benzene’s inertness, confirming its electrophilic B sites .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- ¹¹B NMR : Quantifies this compound concentration in mixtures (e.g., hydrogen storage studies) and detects BN bonding environments .

- FT-IR : Identifies B-H (2600 cm⁻¹) and N-H (3550 cm⁻¹) stretches, as well as B-N ring vibrations (1450 cm⁻¹) .

- Raman spectroscopy : Differentiates crystalline BN phases in this compound-derived ceramics .

Q. Why is this compound considered a precursor for hexagonal boron nitride (hBN), and what challenges exist in its CVD growth?

this compound decomposes thermally to hBN, a high-temperature ceramic. Challenges in chemical vapor deposition (CVD) include:

- Defect mitigation : Pinholes in hBN monolayers are reduced by introducing this compound "bursts" during growth .

- Substrate interactions : Ge and Ru substrates require precise temperature (900–1000°C) and H₂ co-flow to control domain morphology .

Q. How does this compound’s dipole moment compare to benzene?

this compound has a net dipole moment (~0.5 D) due to unequal charge distribution in B-N bonds, unlike benzene (nonpolar). This polarity arises from Bδ+–Nδ- bonds, confirmed by ab initio calculations and dielectric constant measurements .

Advanced Research Questions

Q. What experimental and computational contradictions exist regarding this compound’s aromaticity?

- Experimental : this compound’s equal B-N bond lengths (1.43 Å) and 6π-electron system suggest aromaticity, but its reactivity (e.g., addition reactions) contradicts this .

- Computational : NBO analysis shows weak delocalization, while ELF (electron localization function) indicates partial aromaticity. Gas-phase acidity (365.4 kcal/mol) and basicity (185.0 kcal/mol) differ significantly from benzene, reflecting mixed ionic/covalent bonding .

Q. How can this compound decomposition pathways be controlled for hydrogen storage applications?

Ammonia borane (AB) thermolysis produces this compound as a byproduct, complicating H₂ purity. Strategies include:

- Solid sorbents : Carbon-based materials (e.g., activated carbon L) adsorb this compound with 76.5% weight uptake, reducing its concentration in H₂ streams .

- Temperature modulation : Below 150°C, this compound yield is minimized during AB decomposition, favoring H₂ release .

Q. What role do computational methods play in resolving this compound’s Lewis acid-base behavior?

DFT studies (e.g., HF/6-31+G*) reveal this compound’s N sites as the most basic (proton affinity: 185 kcal/mol), while B sites are Lewis acidic. This duality explains its reactivity with electrophiles (e.g., Me₃Si+) and nucleophiles, contrasting benzene’s uniformity .

Q. How do CVD parameters influence this compound-derived hBN film quality?

Key parameters include:

- Pressure : High vacuum (<10⁻⁶ Torr) reduces impurities but requires precise this compound dosing to avoid amorphous BN .

- Hydrogen co-flow : Enhances hBN domain alignment on Ru(0001) by etching defective edges .

- Substrate choice : Ge epitaxial layers reduce pinhole density versus Si .

Q. What methodologies address discrepancies in this compound’s experimental vs. theoretical polarizability?

Experimental polarizability (8.84 ų) derived from refractive index (nD²⁰ = 1.3821) and density (0.8404 g/cm³) is lower than benzene’s (10.38 ų). Computational models (e.g., extended Hückel theory) underestimate this due to neglecting B-N σ-polarization, requiring hybrid DFT-MD approaches for accuracy .

Tables

| Property | This compound | Benzene | Reference |

|---|---|---|---|

| Refractive Index (nD²⁰) | 1.3821 | 1.5007 | |

| Density (g/cm³) | 0.8404 | 0.8788 | |

| Ionization Potential (eV) | 11.128 | 9.173 | |

| Dipole Moment (D) | ~0.5 | 0 |

| Sorbent | This compound Uptake (%) | Application | Reference |

|---|---|---|---|

| Carbon L | 76.5 | H₂ purification | |

| Mesoporous Silica | 55.0 | Lab-scale trapping |

Properties

IUPAC Name |

1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3H6N3/c1-4-2-6-3-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECDVWSWDRFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1NBNBN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3N3H6, B3H6N3 | |

| Record name | borazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39526-51-7 | |

| Record name | Borazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39526-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60894104 | |

| Record name | Borazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; Fumes in air; [Gelest MSDS] "Borazine is a colourless liquid with an aromatic smell. In water it hydrolyzes to boric acid, ammonia, and hydrogen." [Wikipedia] | |

| Record name | Borazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6569-51-3 | |

| Record name | Borazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6569-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006569513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,2,4,6-Triazatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.